An In-depth Technical Guide to AP24600: Chemical Structure, Metabolic Fate, and Biological Inactivity
An In-depth Technical Guide to AP24600: Chemical Structure, Metabolic Fate, and Biological Inactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AP24600, an inactive metabolite of the multi-targeted tyrosine kinase inhibitor, Ponatinib. This document details its chemical structure, metabolic formation, and the experimental evidence for its lack of biological activity. Experimental protocols and structured data are provided to support further research and development in this area.
Chemical Identity and Structure of AP24600
AP24600 is chemically identified as 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid. It is the product of the amide hydrolysis of its parent compound, Ponatinib (also known as AP24534).
Chemical Structure:
| Identifier | Value |
| IUPAC Name | 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid |
| Synonyms | AP24600, M14 (metabolite designation) |
| CAS Number | 1300690-48-5[1] |
| SMILES | CC1=C(C=C(C=C1)C(O)=O)C#CC1=CN=C2C=CC=NN12[1] |
| Molecular Formula | C16H11N3O2 |
| Molecular Weight | 277.28 g/mol |
Metabolic Pathway: Formation of AP24600 from Ponatinib
AP24600 is a major metabolite of Ponatinib in humans, formed through the hydrolysis of the amide bond in the parent molecule. While the specific enzyme responsible for this biotransformation has not been definitively identified in the reviewed literature, it is generally attributed to the action of esterases and/or amidases, which are known to be involved in the metabolism of various pharmaceuticals. Cytochrome P450 enzymes, particularly CYP3A4, are involved in other metabolic pathways of Ponatinib, such as N-demethylation and hydroxylation, but are not implicated in the amide hydrolysis leading to AP24600.
The metabolic conversion of Ponatinib to its inactive metabolite AP24600 can be visualized as follows:
Biological Inactivity of AP24600
AP24600 is characterized as an inactive metabolite of Ponatinib. In vitro studies have demonstrated that AP24600 (referred to as M14 in some studies) does not exhibit inhibitory activity against the BCR-ABL kinase, the primary target of Ponatinib. This lack of activity is a critical aspect of the pharmacological profile of Ponatinib, as it indicates that the metabolic process leads to a detoxification pathway rather than the formation of an active or potentially toxic species.
Quantitative Bioactivity Data
While specific IC50 values for AP24600 from publicly available, peer-reviewed literature are scarce, reports from the clinical development of Ponatinib have confirmed its inactivity. The following table summarizes the available comparative information.
| Compound | Target | Activity |
| Ponatinib (AP24534) | BCR-ABL Kinase | Active (Potent Inhibitor) |
| AP24600 (M14) | BCR-ABL Kinase | Inactive |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of Ponatinib metabolism and the bioactivity of its metabolites.
In Vitro Metabolism of Ponatinib
This protocol describes a general method for the incubation of a test compound with human liver microsomes to identify metabolites.
Objective: To characterize the metabolites of Ponatinib formed by hepatic enzymes in vitro.
Materials:
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Ponatinib
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Human Liver Microsomes (HLMs)
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NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Phosphate buffer (pH 7.4)
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Acetonitrile (for reaction quenching)
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Internal standard (for analytical quantification)
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LC-MS/MS system for analysis
Procedure:
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Prepare a stock solution of Ponatinib in a suitable organic solvent (e.g., DMSO).
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In a microcentrifuge tube, combine human liver microsomes, phosphate buffer, and the Ponatinib stock solution. Pre-incubate the mixture at 37°C for 5 minutes.
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Initiate the metabolic reaction by adding the NADPH regenerating system.
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Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
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Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
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Centrifuge the mixture to precipitate proteins.
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Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites, including AP24600.
The workflow for this experimental protocol can be visualized as follows:
BCR-ABL Kinase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of a compound against the BCR-ABL kinase.
Objective: To quantify the in vitro inhibitory potency (e.g., IC50) of a test compound against BCR-ABL kinase.
Materials:
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Recombinant BCR-ABL kinase
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Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
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ATP
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Specific peptide substrate for ABL kinase
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Test compounds (e.g., Ponatinib, AP24600) dissolved in DMSO
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Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
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Microplate reader
Procedure:
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Prepare serial dilutions of the test compounds in the kinase assay buffer.
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In a suitable microplate, add the diluted test compounds, recombinant BCR-ABL kinase, and the peptide substrate.
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Initiate the kinase reaction by adding a solution of ATP.
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Incubate the reaction mixture at room temperature for a specified duration (e.g., 60 minutes).
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Stop the kinase reaction and measure the amount of ADP produced using the detection reagent, following the manufacturer's instructions.
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Measure the luminescence or fluorescence signal using a microplate reader.
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Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
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Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
AP24600 is the inactive carboxylic acid metabolite of Ponatinib, formed via amide hydrolysis. Its chemical structure and lack of biological activity against the primary target of Ponatinib, BCR-ABL kinase, are well-established. The provided experimental protocols offer a framework for the continued investigation of Ponatinib metabolism and the characterization of its metabolites. This in-depth understanding is crucial for the overall safety and efficacy assessment of Ponatinib in a clinical setting.
